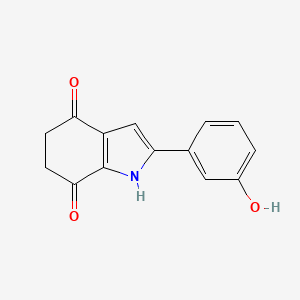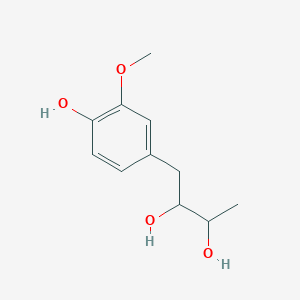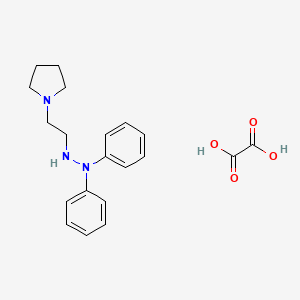
2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is an organic compound with a unique structure that combines a hydroxyphenyl group with an indole-4,7-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the reaction of 3-hydroxyphenylacetic acid with indole derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The indole-4,7-dione moiety can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenyl and indole compounds.
Scientific Research Applications
2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the indole-4,7-dione moiety can interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylacetic acid: A related compound with a similar hydroxyphenyl group but lacking the indole-4,7-dione moiety.
Indole-3-carbinol: Contains an indole structure but with different functional groups.
Quinone derivatives: Compounds with similar redox properties due to the presence of quinone moieties.
Uniqueness
2-(3-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is unique due to its combination of a hydroxyphenyl group and an indole-4,7-dione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
61547-14-6 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione |
InChI |
InChI=1S/C14H11NO3/c16-9-3-1-2-8(6-9)11-7-10-12(17)4-5-13(18)14(10)15-11/h1-3,6-7,15-16H,4-5H2 |
InChI Key |
UVCHDRLVTZQBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=C(N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium](/img/structure/B14577276.png)







![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B14577311.png)

![{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14577337.png)

